Product packaging for LDN-213844(Cat. No.:)

LDN-213844

Cat. No.: B1193175
M. Wt: 405.5
InChI Key: WFZZPLAPENBNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN-213844 is a potent and selective 3,5-diaryl-2-aminopyridine inhibitor of the serine/threonine kinase ALK2 (also known as Activin Receptor-Like Kinase-2 or ACVR1) . This compound demonstrates excellent kinome-wide selectivity and is a valuable tool for probing Bone Morphogenetic Protein (BMP) signaling pathways in research . Its mechanism of action involves competitive binding at the ATP-binding site of ALK2, and structural studies, including X-ray crystallography (PDB ID: 4BGG), have detailed its interactions with the kinase, forming a hydrogen bond with the hinge region . Research indicates that inhibitors like this compound maintain consistent binding affinity for both wild-type ALK2 and mutant forms associated with human diseases, such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG) . In preclinical studies, this compound has been shown to be orally bioavailable, well-tolerated, and brain-penetrant, extending survival in orthotopic xenograft models of ACVR1 mutant DIPG . These properties make it a critical compound for investigating targeted therapeutic interventions for these conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5

IUPAC Name

1-[4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine

InChI

InChI=1S/C24H27N3O3/c1-28-22-13-18(14-23(29-2)24(22)30-3)20-12-19(15-26-16-20)17-4-6-21(7-5-17)27-10-8-25-9-11-27/h4-7,12-16,25H,8-11H2,1-3H3

InChI Key

WFZZPLAPENBNIY-UHFFFAOYSA-N

SMILES

COC1=C(OC)C(OC)=CC(C2=CN=CC(C3=CC=C(N4CCNCC4)C=C3)=C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Desmethyl LDN-214117;  LDN-213844;  LDN213844;  LDN 213844

Origin of Product

United States

Molecular Mechanisms of Action of Ldn 213844

Interactions with Other Activin Receptor-like Kinases (ALKs)

LDN-213844 is a pyridine-based small molecule that functions as a selective inhibitor of ALK2, a type I bone morphogenetic protein (BMP) receptor nih.govuni-freiburg.de. The development of ALK2 inhibitors, including this compound, has been driven by the identification of gain-of-function mutations in ALK2 in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) nih.govnih.gov. A key aspect of its development involved optimizing selectivity against other highly homologous Activin Receptor-like Kinases, which share significant structural similarities in their kinase domains nih.govharvard.edufishersci.ca. Specifically, achieving selectivity over ALK4 and ALK5 (TGF-β signaling receptors) was improved by modifying the 2-amino group of the pyridyl core to a hydrogen atom, as seen in this compound, with minimal impact on its ALK2 potency nih.govjkchemical.com. However, achieving selectivity over other BMP receptors, such as ALK1, ALK3, and ALK6, has presented a greater challenge in the development of ALK2 inhibitors nih.govjkchemical.com.

Selectivity Profiling Against ALK1, ALK3, ALK4, ALK5, and ALK6

This compound demonstrates a notable selectivity profile among the ALK family members. Its inhibitory potency against ALK2 is reported with an IC₅₀ value of 12 nM nih.govjkchemical.com. In comparison, this compound exhibits an IC₅₀ of 462 nM against ALK4, indicating a 36-fold selectivity for ALK2 over ALK4 harvard.edu. Compounds structurally related to this compound have shown impressive selectivity for ALK2 over ALK5 harvard.edu. The high sequence homology between ALK4 and ALK5 (90%) often results in many ALK2 inhibitors possessing similar affinities for both these TGF-β receptors nih.govfishersci.ca.

Despite progress in achieving selectivity over TGF-β receptors, obtaining high selectivity over other BMP type I receptors, namely ALK1, ALK3, and ALK6, has been more difficult nih.govjkchemical.com. The high degree of structural homology within the type I receptors of both BMP and TGF-β signaling pathways (e.g., ALK1-ALK2 share 79% sequence identity, ALK3-ALK6 share 86% identity) contributes to this challenge harvard.edufishersci.ca.

The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against specific ALK receptors:

Table 1: Selectivity Profile of this compound Against Key ALK Receptors

Kinase TargetIC₅₀ (nM)Fold Selectivity (vs. ALK2)Reference
ALK2121 nih.govjkchemical.com
ALK446238.5 harvard.edu
ALK5High selectivity over ALK5 reportedN/A harvard.edu
ALK1Challenging to achieve selectivityN/A nih.govjkchemical.com
ALK3Challenging to achieve selectivityN/A nih.govjkchemical.com
ALK6Challenging to achieve selectivityN/A nih.govjkchemical.com

Note: N/A indicates data not explicitly provided for this compound in the reviewed sources, but general trends or challenges were noted.

Structural Basis for ALK2 Selectivity over Related Kinases

The selectivity of this compound for ALK2 is rooted in its specific binding interactions within the kinase domain's ATP pocket. X-ray crystallographic studies of this compound in complex with ALK2 (PDB ID: 4BGG) reveal that the compound binds to the active site nih.govnih.govjkchemical.comfishersci.no. A crucial interaction involves the formation of a hydrogen bond with the hinge amide of His286, a common binding motif for ATP-competitive kinase inhibitors nih.govjkchemical.comfishersci.no.

Furthermore, the trimethoxyphenyl ring of this compound engages in direct or water-mediated interactions with key catalytic residues such as Lys235 and Glu248, which are typically involved in a salt bridge that is predominantly broken upon inhibitor binding nih.govjkchemical.comfishersci.no. The central region of the ALK2 binding pocket is characterized by its largely hydrophobic nature, involving residues like Val214, Val222, Leu263, and Leu343, which accommodate hydrophobic moieties of the inhibitor nih.gov.

The observed selectivity over ALK5, for instance, can be attributed to subtle differences in the conformation and water networks within the binding pockets of the respective kinases. For a related ALK2 inhibitor, LDN-212854, the water-bridged interactions formed with Lys235 and Glu248 in ALK2 are not favored by the conformation and water position observed in ALK5, suggesting a mechanism for differential binding affinity nih.govjkchemical.com. While this specific detail is described for LDN-212854, it highlights a general principle of how subtle structural variations in the kinase pocket and associated water molecules can dictate inhibitor selectivity among highly homologous ALK subtypes. Steric considerations also play a role; for example, the presence of a methyl group at the C-2 position in LDN-214117 (a related compound) restricts the rotation of the C-3 position trimethoxyphenyl moiety, leading to greater ALK2 selectivity compared to this compound, where the C-2 position is unsubstituted harvard.edu. This suggests that the precise steric environment around the trimethoxyphenyl group influences the compound's optimal binding conformation and, consequently, its selectivity profile.

Structure Activity Relationships Sar and Chemical Optimization of Ldn 213844 Analogs

Core Chemical Scaffold Analysis (e.g., 3,5-Diaryl-2-aminopyridine Derivatives)

LDN-213844 belongs to a class of ALK2 inhibitors based on the 3,5-diaryl-2-aminopyridine chemotype, also referred to as 3,5-diphenylpyridine (B1211105) harvard.eduxenbase.orgjkchemical.comymilab.combiocat.comcenmed.comneobioscience.comumn.edu. This scaffold emerged from initial hit identification screens, building upon the foundational structure of K02288 ymilab.comcenmed.comumn.edu. A critical aspect of this core scaffold is the ability to modulate selectivity between BMP and TGF-β signaling pathways (specifically ALK4 and ALK5) by modifying the 2-amino group of the pyridyl core. Replacing this group with a hydrogen atom (as in this compound) or a methyl group (as in LDN-214117) has been shown to improve selectivity for BMP over TGF-β signaling with minimal impact on ALK2 potency ymilab.comcenmed.comumn.edu.

Further analysis of the this compound scaffold highlights the importance of the 3,4,5-trimethoxyphenyl substituent positioned at the C-3 position. This moiety is crucial for establishing favorable interactions within the hydrophobic pocket of ALK2 and facilitates a water-mediated hydrogen bond with Lys235 (K235) harvard.edujkchemical.com. Additionally, the piperazine (B1678402) motif present in the structure is in close proximity to Asp293 (D293), suggesting a significant electrostatic interaction harvard.edujkchemical.comneobioscience.com.

Impact of Substituent Modifications on Potency and Selectivity

Modifications to the core scaffold of this compound have been systematically investigated to optimize its inhibitory profile against ALK2 and enhance selectivity over related kinases.

C-4 Position Substitutions and Selectivity Elements

Investigations into C-4 position substitutions on the pyridyl ring were conducted with the aim of promoting stronger hydrogen bonding to the backbone amide of His286 (H286) in the hinge region of ALK2, potentially through electronic effects on the pyridyl nitrogen harvard.eduneobioscience.com. Structure-activity relationship (SAR) studies of C-4 position analogs revealed a general trend: inhibitors bearing an electron-withdrawing group (EWG) at the C-4 position (e.g., compounds 6f–i) exhibited higher potency against ALK2 harvard.edu. Conversely, compounds with weak or strong electron-donating groups (EDG) at the C-4 position (e.g., 6a–c and 6d–e) were generally less potent, with methyl-substituted 6a being a notable exception harvard.edu. This observed electronic effect was unexpected, as EDGs were initially hypothesized to increase the basicity of the pyridyl nitrogen, leading to stronger hydrogen bond interactions harvard.edu.

Beyond electronic effects, the C-4 position also plays a role in selectivity. For instance, the methyl group at the C-4 position in analogs like 6a can exert a steric influence that contributes to ALK2 selectivity harvard.eduxenbase.org. Increased steric bulk at this position may drive selectivity by enforcing a favorable binding conformation within the ALK2 active site harvard.eduxenbase.org. This compound, which has a hydrogen atom at the C-4 position, exhibits ALK2 selectivity comparable to compounds with the smallest C-4 substituent (e.g., 6f with R1 = F) harvard.eduxenbase.org. A significant improvement in selectivity over ALK4 was observed with compound 6a, which showed 103-fold selectivity (IC50 = 1336 nM) compared to this compound's 36-fold selectivity (IC50 = 462 nM) harvard.eduxenbase.org.

Table 1: Selectivity of this compound and a Representative Analog over ALK4

CompoundC-4 Position Substituent (R1)ALK4 IC50 (nM)Selectivity over ALK4 (Fold)
This compoundH46236
Compound 6aMethyl (Me)1336103

Influence of Electronic and Steric Effects on Binding Conformation

The electronic and steric properties of substituents on the this compound scaffold significantly impact its binding conformation and, consequently, its potency and selectivity. As noted, the finding that electron-withdrawing groups at the C-4 position generally led to higher potency was contrary to initial predictions regarding hydrogen bonding with H286 harvard.edu.

Steric effects, however, appear to be a crucial driver of selectivity. Increased steric bulk at the C-4 position can induce a favorable binding conformation, contributing to enhanced selectivity for ALK2 harvard.eduxenbase.org. A similar steric effect is observed in LDN-214117, where a methyl group at the C-2 position of the pyridyl core restricts the rotation of the C-3 trimethoxyphenyl moiety relative to the core. This restriction results in significantly greater ALK2 selectivity compared to this compound harvard.edu. This "conformational lock" imposed by C-4 substituents can enforce substantial torsional angles (≥45°) between the core pyridine (B92270) and the C-3 and C-5 substituents, which may aid in a preferential fit within the ALK2 ATP pocket neobioscience.com.

Rational Design Strategies for Enhanced ALK2 Inhibition

Rational design approaches, integrating structural and computational methods, have been instrumental in optimizing ALK2 inhibitors derived from the this compound scaffold.

Ligand Binding Mode Analysis via X-ray Crystallography (PDB ID: 4BGG)

X-ray crystallography plays a pivotal role in drug discovery by providing atomic-level insights into protein-ligand interactions, thereby accelerating the design process. The crystal structure of the ALK2 kinase domain in complex with this compound (PDB ID: 4BGG) has been a cornerstone for understanding its binding mode harvard.eduxenbase.orgjkchemical.comymilab.comcenmed.comneobioscience.comumn.edu. This structure, initially deposited on March 26, 2013, and released on April 10, 2013, with a resolution of 2.56 Å, has provided critical details.

Key interactions revealed by the 4BGG structure include a crucial hydrogen bond formed between the pyridyl nitrogen of this compound and the backbone amide of His286 in the hinge region of ALK2 jkchemical.comymilab.comcenmed.comumn.edu. The trimethoxyphenyl motif of this compound occupies a hydrophobic pocket within ALK2 jkchemical.comneobioscience.com. Furthermore, the meta-methoxy group of this trimethoxyphenyl moiety engages in a water-mediated hydrogen bond with Lys235 jkchemical.comymilab.comcenmed.comumn.edu. The protonated piperazine motif of this compound is also observed in close proximity to Asp293, indicative of an electrostatic interaction harvard.edujkchemical.comneobioscience.com. These detailed structural insights confirm that this compound binds within the ATP pocket of ALK2 ymilab.comcenmed.comumn.edu.

Application of Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry, in synergy with structural biology, significantly accelerates the drug discovery process by offering computational insights into protein-small molecule interactions. These methodologies enable a comprehensive analysis of binding pocket features and facilitate the rapid design and evaluation of novel ligands.

Various computational tools are employed in this context, including:

Free Energy Perturbation (FEP): Used to predict the binding free energy of ligands.

Binding Pose MetaDynamics: Utilized to test the stability of a ligand's binding pose within the protein.

Fragment Molecular Orbital (FMO) methods: Applied to evaluate and rank interactions formed between the ligand and the protein.

Furthermore, water mapping is a computational technique that helps identify water molecules critical for the stability and function of a protein's active site. These water molecules can mediate interactions between the protein and its ligands, and understanding their role can guide the design of drug candidates for improved binding.

Molecular dynamics (MD) simulations are an indispensable tool in computational chemistry. They are used to propagate a chemical system through time, allowing for the approximation of average properties and providing atomic-scale explanations for observed chemical phenomena. In the context of ALK2 inhibitors, molecular dynamics simulations have been specifically applied to identify potential drug molecules that exhibit stable binding at the same site as this compound. Computational modeling has also suggested that certain functional groups, such as the oxygen atoms of sulfamoyl-containing moieties in some ALK2 inhibitors, can form direct interactions with key residues like Lys235 and the backbone amide of Asp354 cenmed.com.

Preclinical Research Applications of Ldn 213844 in Disease Modeling

Research in Diffuse Intrinsic Pontine Glioma (DIPG) Models

Efficacy in Orthotopic Patient-Derived Xenograft Models of DIPG

Diffuse intrinsic pontine glioma (DIPG) is a highly aggressive and incurable pediatric brainstem tumor, often characterized by somatic mutations in ACVR1, which encodes the serine/threonine kinase ALK2 nih.govresearchgate.net. The identification of ALK2 as a potential therapeutic target has led to the investigation of various ALK2 inhibitors, including LDN-213844, in preclinical models of DIPG nih.govreactionbiology.com.

While this compound has been identified as a pyridine-based ALK2 inhibitor and a derivative of K02288, its efficacy has been primarily detailed in in vitro studies against DIPG cell lines nih.govresearchgate.net. Research has demonstrated that this compound exhibits in vitro activity against ACVR1 mutant DIPG cells. Specifically, in studies screening ALK2 inhibitors against a panel of ACVR1 mutant and wild-type DIPG cells, this compound showed selectivity against the R206H mutant HSJD-DIPG-007 cells nih.govresearchgate.net. The compound demonstrated half-maximal growth inhibitory concentration (GI50) values within the 1–10 µM range in these in vitro assays nih.govresearchgate.net.

The following table summarizes the in vitro research findings for this compound in ACVR1 mutant DIPG cell lines:

CompoundCell LineMutationGI50 Range (µM)p-value (vs. control)
This compoundHSJD-DIPG-007R206H1–100.0221 nih.govresearchgate.net

Detailed Research Findings: The observed selectivity and potency of this compound in vitro suggest its potential as an ALK2 inhibitor in DIPG, particularly for tumors harboring ACVR1 mutations nih.govreactionbiology.com. The compound's binding to ALK2 has been characterized through co-crystal structures, indicating its interaction within the ATP pocket of the kinase domain and its ability to form key hydrogen bond interactions reactionbiology.comacs.org.

Regarding its efficacy in orthotopic patient-derived xenograft models of DIPG, the reviewed literature indicates that while the chemotypes to which this compound belongs have been recognized as valuable in vivo tools for establishing ALK2 as a therapeutic target in DIPG, direct detailed efficacy data for this compound specifically in orthotopic patient-derived xenograft models of DIPG is not explicitly presented nih.govresearchgate.netacs.orgacs.org. Studies evaluating the in vivo efficacy in these challenging models have predominantly focused on other related ALK2 inhibitors, such as LDN-193189 and LDN-214117, which have demonstrated the ability to prolong survival in immunodeprived mice bearing orthotopic xenografts of H3.3K27M, ACVR1R206H mutant HSJD-DIPG-007 cells nih.govresearchgate.netacs.org. These findings collectively support the broader concept of ALK2 inhibition as a promising therapeutic strategy for DIPG, particularly for ACVR1-mutant tumors.

Advanced Methodologies in Ldn 213844 Research

Structural Biology Techniques

Structural biology techniques provide atomic-level insights into the interactions between LDN-213844 and its biological targets, primarily ALK2. These methodologies are crucial for understanding binding modes and guiding rational drug design.

X-ray Crystallography for Protein-Ligand Complex Determination

X-ray crystallography has been instrumental in elucidating the precise binding of this compound to ALK2. The crystal structure of the ALK2 kinase domain in complex with this compound has been determined (PDB ID: 4BGG) at a resolution of 2.56 Å. nih.govxenbase.orgciteab.comnih.govjkchemical.comcenmed.comymilab.comuni-freiburg.debiocat.com This structural data reveals that this compound binds within the ATP pocket of the ALK2 enzyme. citeab.comuni-freiburg.defishersci.no Key interactions include a hydrogen bond formed between the pyridyl nitrogen of this compound and the backbone amide of His286, located in the hinge region of ALK2. nih.govciteab.comnih.govjkchemical.comuni-freiburg.defishersci.no Furthermore, the trimethoxyphenyl moiety of this compound engages in a water-mediated hydrogen bond with the catalytic Lys235. nih.govciteab.comnih.govjkchemical.comuni-freiburg.defishersci.no The binding of this compound also leads to the predominant disruption of the salt bridge between catalytic Lys235 and Glu248 within the ALK2 active site. citeab.comuni-freiburg.defishersci.no

Computational Approaches

Computational approaches, collectively known as Computer-Aided Drug Design (CADD), are integral to modern drug discovery, offering predictive power and efficiency in the design and optimization of compounds like this compound.

Computer-Aided Drug Design (CADD) for Analog Prioritization

CADD methodologies play a crucial role in complementing experimental structural biology by providing computational insights into protein-small molecule interactions, thus accelerating the drug discovery process. nih.gov CADD enables a detailed examination of the binding pocket features and facilitates the rapid design and evaluation of numerous alternative ligands. nih.gov Through the scoring of these ligands, combined with the expertise of computational chemists, the most promising compounds are prioritized for synthesis and experimental validation. nih.gov This prioritization significantly expedites the hit identification, hit-to-lead, and lead optimization phases of drug development. nih.gov this compound itself emerged from a series of novel ALK2 inhibitors based on the 2-aminopyridine (B139424) compound K02288, where CADD-guided modifications were made to enhance potency and selectivity. ymilab.com For instance, replacing the 2-amino group of the pyridyl with a hydrogen atom (leading to this compound) or a methyl group (leading to LDN-214117) improved selectivity for BMP signaling over TGF-β signaling. citeab.comuni-freiburg.defishersci.no CADD encompasses various techniques, including virtual screening, virtual library design, and de novo design, all aimed at identifying and optimizing lead compounds. nih.govresearchgate.net

Molecular Docking and Simulation Studies (e.g., FEP/H-REMD simulations)

Molecular docking and simulation studies are fundamental computational tools for predicting and analyzing ligand-protein interactions. Free Energy Perturbation (FEP) and Hamiltonian Replica-Exchange Molecular Dynamics (H-REMD) simulations are particularly valuable for predicting binding free energy and assessing the stability of a ligand's binding pose. nih.gov These advanced simulation techniques improve the statistical convergence in calculations of absolute binding free energy for protein-ligand systems and help overcome challenges posed by kinetically trapped protein conformations. Specifically, FEP/H-REMD simulations have been employed in this compound research to investigate hydrophobic and water-mediated interactions with residues like Tyr219 in the P-loop of ALK2. citeab.comuni-freiburg.defishersci.no These simulations can significantly accelerate the configurational sampling of rotameric states of amino acid side chains surrounding the binding pocket, thereby enhancing the accuracy and convergence of FEP computations.

Water Mapping and Ligand Binding Mode Stability Assessment

Water molecules often play a critical, yet often overlooked, role in protein-ligand binding. Water mapping is a computational technique used to identify water molecules that are crucial for the stability and function of a protein's active site. nih.gov These water molecules can mediate interactions between the protein and its ligands, forming an integral part of the binding interface. nih.gov By providing detailed insights into the thermodynamic contributions of water molecules to binding, water mapping guides drug design efforts aimed at improving binding affinity through optimized protein interactions. nih.gov Water-mediated hydrogen bonds, for example, can enhance the stability of protein-ligand complexes by filling structural gaps and providing flexibility within the binding pocket. In the case of this compound, the meta-methoxy group of its trimethoxyphenyl motif has been shown to participate in a water-mediated hydrogen bond with Lys235 in the ALK2 binding site. nih.govjkchemical.com Assessing the stability of the ligand binding mode, often through computational simulations, is a key aspect of structural biology projects, frequently conducted in conjunction with CADD to ensure robust and effective compound design. nih.gov

In Vitro and Cellular Assay Development

The development of robust in vitro and cellular assays is crucial for characterizing the potency, selectivity, and cellular effects of ALK2 inhibitors such as this compound. These assays provide fundamental insights into the compound's mechanism of action and its impact on disease-relevant pathways.

Cell-Based Assays for BMP Signaling and Transcription

Cell-based assays are critical for evaluating the impact of this compound on bone morphogenetic protein (BMP) signaling and downstream gene transcription nih.govbio-techne.com. ALK2, a transmembrane receptor, plays a key role in BMP signaling. Upon ligand binding, activated ALK2 promotes the recruitment and phosphorylation of downstream transcription factors, specifically SMAD1/5/8 nih.gov. This phosphorylation event subsequently leads to the induction of BMP-response genes, including ID1-3 nih.gov.

In cell-based studies, ALK2 inhibitors have been shown to effectively attenuate activin A and BMP-induced phosphorylation of SMAD1/5 in fibroblasts derived from individuals with FOP in a dose-dependent manner tocris.com. For instance, LDN-193189, a related ALK2 inhibitor, potently inhibits BMP4-mediated SMAD1, SMAD5, and SMAD8 activation with an IC50 of 5 nM in C2C12 cells drugbank.com. It also effectively inhibits the transcriptional activity of BMP type I receptors ALK2 and ALK3, and shows inhibitory effects on transcriptional activity induced by constitutively active ALK2R206H or ALK2Q207D mutant proteins drugbank.com.

Cell Viability and Proliferation Assays in Disease-Relevant Cell Lines

Cell viability and proliferation assays are essential for assessing the antiproliferative effects of this compound in cell lines relevant to ALK2-related disorders. This compound has been evaluated in various diffuse intrinsic pontine glioma (DIPG) cell lines, including those with ACVR1 mutations and wild-type counterparts harvard.edu.

In these assays, this compound demonstrated GI50 values in the range of 1–10 µM in DIPG cells harvard.edu. Notably, it exhibited some selectivity against the R206H mutant HSJD-DIPG-007 cells, with a p-value of 0.0221 harvard.edu. Research indicates that shRNA knockdown of ACVR1 in H3.3K27M ACVR1R206H HSJD-DIPG-007 cells resulted in a reduction in cell viability and an increase in apoptotic cell death nih.gov. It has been observed that compounds within this series exhibited a wide range of in vitro cytotoxicity, which was not correlated with their potency or selectivity, suggesting potential mechanisms of action independent of BMP or TGF-β inhibition nih.govbio-techne.com.

Table 2: GI50 Values for this compound in DIPG Cell Lines

CompoundCell Line (ACVR1 Mutation)GI50 Range (µM)Selectivity (vs. R206H)Reference
This compoundHSJD-DIPG-007 (R206H)1–10p = 0.0221 harvard.edu
This compoundSU-DIPG-IV (G328V)1–10N/A harvard.edu
This compoundHSJD-DIPG-018 (R258G)1–10N/A harvard.edu
This compoundSU-DIPG-VI (Wild-type)1–10N/A harvard.edu
This compoundQCTB-R059 (Wild-type)1–10N/A harvard.edu

In Vivo Preclinical Model Development and Characterization

In vivo preclinical models are indispensable for evaluating the efficacy and pharmacodynamic effects of ALK2 inhibitors like this compound in a physiological setting. These models help to bridge the gap between in vitro findings and potential clinical applications.

Establishment of Relevant Animal Models for ALK2-Related Disorders

Relevant animal models have been established to study ALK2-related disorders such as FOP and DIPG. For FOP, inducible transgenic ALK2Q207D mouse models and conditional Acvr1R206H knock-in mouse models are utilized to study heterotopic ossification citeab.comxenbase.orgprobes-drugs.orgjkchemical.com. In the context of DIPG, orthotopic in vivo models, including those with ACVR1R206H patient-derived xenografts, are employed nih.govciteab.comharvard.eduxenbase.org.

This compound has been used in pharmacokinetic studies in nine-week-old female BALB/c mice harvard.edu. Other ALK2 inhibitors, such as LDN-193189 and LDN-212854, have demonstrated efficacy in preventing heterotopic ossification in an inducible transgenic ALK2Q207D mouse model of FOP citeab.comxenbase.org. In DIPG models, compounds like LDN-193189 and LDN-214117 have shown significant prolongation of survival in mice bearing ACVR1R206H patient-derived xenografts, extending progression-free survival by approximately 15 days nih.govciteab.comharvard.eduxenbase.org.

Biomarker Analysis for Pathway Inhibition and Efficacy (e.g., phospho-SMAD1/5/8, ID1)

Biomarker analysis is critical for confirming target engagement and pathway inhibition in vivo. Key biomarkers for ALK2 pathway activity include phosphorylated SMAD1/5/8 and the expression of downstream BMP-response genes like ID1 nih.gov.

ALK2 activation leads to the phosphorylation of SMAD1/5/8, which then promotes the induction of genes such as ID1-3 nih.gov. In cell-based studies, ALK2 inhibitors effectively attenuated activin A and BMP-induced Phosphorylated SMAD1/5 activation tocris.com. In vivo, the inhibition of SMAD1/5/8 phosphorylation has been demonstrated with ALK2 inhibitors. For instance, systemic challenge with iron rapidly induced SMAD1/5/8 phosphorylation and hepcidin (B1576463) expression in the liver, while treatment with the ALK2 inhibitor dorsomorphin (B1670891) blocked SMAD1/5/8 phosphorylation, normalized hepcidin expression, and increased serum iron levels citeab.com.

Furthermore, ID1 expression is a relevant biomarker. ID1 is upregulated in H3.1K27M DIPG due to high BMP signaling activity and functions as an oncogenic factor jkchemical.com. Immunoblotting assays have shown that blocking BMP signaling with LDN-193189 can drastically inhibit ID1 expression in DIPG-IV (H3.1K27M/ACVR1MUT) cells jkchemical.com. High ID1 expression in DIPG patients has been correlated with a reduced survival time jkchemical.com. These biomarkers are crucial for monitoring the efficacy of ALK2 inhibitors in preclinical models and understanding their pharmacodynamic effects.

Comparative Analysis with Other Alk2 Inhibitors

Comparison of Potency and Selectivity Profiles (e.g., LDN-193189, LDN-212854, LDN-214117, K02288, DMH1, Dorsomorphin)

The development of ALK2 inhibitors has seen a progressive improvement in potency and selectivity. The first-generation inhibitor, Dorsomorphin (B1670891) , was identified for its ability to inhibit the bone morphogenetic protein (BMP) pathway but suffered from significant off-target activity, including potent inhibition of AMP-activated protein kinase (AMPK), and poor metabolic stability. acs.orgmedchemexpress.comdundee.ac.uk Its derivatives aimed to address these shortcomings.

LDN-193189 , a derivative of Dorsomorphin, offered improved potency and metabolic stability. acs.org It is a potent inhibitor of BMP type I receptors ALK2 and ALK3, with IC50 values of 5 nM and 30 nM, respectively, in cell-based transcriptional activity assays. apexbt.commedchemexpress.comcellagentech.com In kinase assays, its potency against ALK1 and ALK2 is even higher, with IC50 values around 0.8 nM. selleckchem.com However, it is considered a pan-BMP inhibitor, also inhibiting ALK1 and ALK6, and has been shown to inhibit other kinases at effective concentrations, warranting caution in its use as a selective tool. dundee.ac.uknih.gov

LDN-212854 was developed to enhance selectivity for ALK2. A simple structural change from LDN-193189—substituting a 4-quinoline moiety for a 5-quinoline—markedly increased its selectivity for ALK2 over ALK3 and the transforming growth factor-beta (TGF-β) receptor ALK5. nih.gov This compound demonstrates a significant preference for BMP signaling over TGF-β signaling, with a selectivity ratio (IC50 of ALK5 to ALK2) of approximately 7000-fold, a substantial improvement over LDN-193189's 175-fold selectivity. acs.orgnih.gov

The pyridine-based inhibitor K02288 is a potent and selective inhibitor of BMP type I receptors, with IC50 values of 1.1 nM, 1.8 nM, and 6.4 nM for ALK2, ALK1, and ALK6, respectively. selleckchem.comnih.gov While highly potent, its utility in cellular assays was hampered by poor solubility. acs.org

LDN-213844 and LDN-214117 are derivatives of K02288. acs.org They were designed to improve selectivity for BMP versus TGF-β signaling. acs.org This was achieved by replacing the 2-amino group of the parent pyridine (B92270) scaffold with a hydrogen (in this compound) or a methyl group (in LDN-214117), with minimal impact on ALK2 potency. acs.orgLDN-214117 is a potent and highly selective ALK2 inhibitor with a biochemical IC50 of 24 nM. selleckchem.comxcessbio.commedchemexpress.com It shows significant selectivity over ALK3 (IC50: 1,171 nM) and ALK5 (IC50: >3,000 nM). medchemexpress.com In cell-based assays, this compound showed some selectivity against the ACVR1 R206H mutant cells. nih.gov

DMH1 , another Dorsomorphin analog, is a selective BMP receptor inhibitor with an IC50 of 107.9 nM for ALK2. selleckchem.comapexbt.comselleckchem.com It notably lacks significant inhibitory activity against ALK5, AMPK, KDR (VEGFR-2), or PDGFR, making it a more selective tool for studying BMP signaling compared to Dorsomorphin. apexbt.comselleckchem.comstemcell.com

CompoundALK1 IC50 (nM)ALK2 IC50 (nM)ALK3 IC50 (nM)ALK5 IC50 (nM)ALK6 IC50 (nM)Primary ScaffoldKey Features
This compoundN/AN/AN/AN/AN/APyridineImproved BMP vs. TGF-β selectivity over K02288. acs.org
LDN-1931890.8 selleckchem.com0.8 selleckchem.com / 5 (cell) medchemexpress.com5.3 selleckchem.com / 30 (cell) medchemexpress.com>500 cellagentech.com16.7 selleckchem.comPyrazolo[1,5-a]pyrimidine (B1248293)Potent pan-BMP inhibitor; some off-target activity. dundee.ac.uk
LDN-212854~10 nih.gov~1.2 nih.gov~80 nih.gov>10,000 nih.govN/APyrazolo[1,5-a]pyrimidineHigh selectivity for ALK2 vs. ALK3 and ALK5. nih.govacs.org
LDN-21411727 medchemexpress.com24 medchemexpress.com1,171 medchemexpress.com>3,000 medchemexpress.comN/APyridinePotent and selective for ALK2; good brain penetration. medchemexpress.comnih.gov
K022881.8 selleckchem.com1.1 selleckchem.com~34 nih.gov321 nih.gov6.4 selleckchem.com2-Aminopyridine (B139424)Potent but has poor solubility. acs.orgnih.gov
DMH1~100 nih.gov107.9 apexbt.com~200 nih.gov>10,000 nih.govN/APyrazolo[1,5-a]pyrimidineSelective for BMP receptors over ALK5, AMPK, KDR. selleckchem.com
Dorsomorphin~100 nih.gov~120 nih.gov~100 nih.gov~10,000 nih.govN/APyrazolo[1,5-a]pyrimidineFirst-in-class; significant off-target activity (e.g., AMPK). acs.orgdundee.ac.uk

Distinctive Structural Features Contributing to Differential Activity

The differential activity among these inhibitors stems from their distinct structural features and how they interact with the ATP-binding pocket of the ALK2 kinase domain. nih.gov All are ATP-competitive inhibitors that typically form a critical hydrogen bond with the hinge residue His286. acs.orgnih.gov

The pyrazolo[1,5-a]pyrimidine scaffold is common to Dorsomorphin, LDN-193189, LDN-212854, and DMH1. acs.org The evolution from LDN-193189 to LDN-212854 highlights how a subtle change—the shift of the nitrogen position from a 4-quinoline to a 5-quinoline moiety—can drastically alter the selectivity profile. nih.gov The 5-quinoline in LDN-212854 facilitates a distinct pattern of water-mediated hydrogen bonds involving residues Lys235 and Glu248 in ALK2's inactive conformation, which is less favored in ALK5, contributing to its high selectivity. nih.govnih.govnih.gov

The pyridine scaffold of K02288, this compound, and LDN-214117 represents an alternative chemotype. acs.org The parent compound, K02288, features a 2-aminopyridine core. nih.govplos.org The key to enhancing selectivity for BMP signaling over TGF-β signaling in this series was the modification of this 2-amino group. acs.org In This compound , this group is replaced with a hydrogen, and in LDN-214117, it is replaced with a methyl group. acs.org These modifications reduce interactions that might be favorable for ALK5 binding while preserving the necessary interactions for potent ALK2 inhibition. The binding of this compound to ALK2 (PDB ID: 4BGG) involves water-mediated interactions with its trimethoxyphenyl ring. acs.orgnih.gov

Implications for Specific Research Applications and Tool Compound Selection

The varied potency and selectivity profiles of these ALK2 inhibitors dictate their suitability for different research contexts.

Dorsomorphin , due to its promiscuity and off-target effects on AMPK and other kinases, is generally not recommended for studies aiming to specifically probe BMP pathway function. acs.orgdundee.ac.uk

LDN-193189 is effective as a pan-BMP type I receptor inhibitor. nih.gov It is a valuable tool when the goal is to broadly inhibit signaling through ALK1, ALK2, and ALK3. selleckchem.com However, its off-target potential must be considered when interpreting results. dundee.ac.uk

LDN-212854 is the preferred tool for experiments specifically investigating the function of ALK2, particularly when needing to distinguish its activity from ALK3 and, critically, ALK5. nih.govacs.org Its high selectivity makes it ideal for resolving ALK2- versus ALK3-mediated signaling. acs.org

DMH1 offers good selectivity for BMP receptors over the TGF-β receptor ALK5 and other kinases like AMPK and VEGFR2, making it a cleaner probe than Dorsomorphin. apexbt.comselleckchem.com

K02288 is highly potent in biochemical assays but its low solubility limits its application in cell-based studies. acs.org

LDN-214117 and This compound serve as excellent tool compounds for establishing ALK2 as a therapeutic target. acs.org The high selectivity and low cytotoxicity of LDN-214117, coupled with its ability to penetrate the brain, make it particularly suitable for in vivo studies, including those targeting central nervous system diseases like diffuse intrinsic pontine glioma (DIPG). medchemexpress.comnih.govresearchgate.net

Collectively, this family of inhibitors, including this compound, provides a versatile toolkit for the precise dissection of BMP signaling pathways in various biological and pathological processes. nih.gov

Future Directions and Research Gaps for Ldn 213844 As a Chemical Probe

Exploration of Novel ALK2-Mediated Pathologies

While the role of aberrant ALK2 signaling is well-established in rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG), emerging evidence suggests its involvement in a broader range of pathologies. patsnap.compatsnap.comresearchgate.netnih.gov Future research using ALK2 inhibitors like LDN-213844 is crucial for validating ALK2 as a therapeutic target in these new contexts.

Key areas for exploration include:

Cardiovascular Diseases: Aberrant ALK2 signaling has been suggested to play a role in vascular calcification, a process contributing to conditions like atherosclerosis. patsnap.com Chemical probes can be used to dissect the molecular pathways through which ALK2 contributes to this pathology.

Anemia and Iron Metabolism: ALK2 is involved in regulating hepcidin (B1576463), a key hormone in iron homeostasis. patsnap.com Dysregulation of this pathway can lead to anemia or iron overload disorders. Probes can help elucidate the precise role of ALK2 in these conditions, potentially in combination with other signaling modulators like JAK2 inhibitors in myeloproliferative neoplasms. patsnap.compatsnap.com

Inflammation and Cancer: Beyond DIPG, ALK2 signaling may influence the tumor microenvironment and inflammatory processes in other cancers. patsnap.com Research is needed to identify specific cancer types where ALK2 activity is a contributing factor to growth and proliferation. patsnap.com

Potential Novel PathologyImplication of ALK2 SignalingResearch Role for ALK2 Probes
Vascular Calcification Contribution to atherosclerosis and chronic kidney disease pathogenesis. patsnap.comTo investigate and confirm the mechanistic link between ALK2 and calcification.
Anemia of Inflammation Regulation of hepcidin expression and systemic iron balance. patsnap.comTo dissect the ALK2-hepcidin axis and its therapeutic potential.
Myeloproliferative Neoplasms Abnormal bone marrow signaling leading to anemia. patsnap.comTo explore the efficacy of dual ALK2/JAK2 inhibition.
Various Cancers Potential role in tumor microenvironment dynamics and oncogenesis. patsnap.compatsnap.comTo identify new cancer types dependent on ALK2 signaling for growth.

Further Elucidation of ALK2 Isoform-Specific Inhibition

A significant challenge in the development of ALK2-targeted therapies and research tools is achieving high selectivity. The ALK family of receptors shares a high degree of homology in their kinase domains, making it difficult to design inhibitors that are specific for ALK2. nih.gov

Future research must focus on:

Selectivity over other BMP Receptors: Off-target inhibition of other BMP type I receptors, such as ALK1, ALK3, and ALK6, can lead to unintended biological effects and confound experimental results. patsnap.comnih.gov Developing probes with higher selectivity is critical for precisely interrogating ALK2-specific functions.

Selectivity against TGF-β Receptors: Cross-reactivity with ALK5 (TGF-βR1) is a major concern, as potent ALK5 inhibition has been linked to cardiac toxicity. nih.govnih.gov The development of next-generation probes must prioritize minimizing ALK5 activity.

Mutant vs. Wild-Type ALK2: In diseases like FOP, pathology is driven by specific gain-of-function mutations in ALK2. patsnap.com A key research gap is the development of inhibitors that can selectively target these mutant forms while sparing the wild-type receptor, which is crucial for normal physiological processes. patsnap.com This would represent a major advance in both therapeutic potential and as a research tool.

Development of Advanced this compound Derivatives with Optimized Pharmacological Profiles for Research

This compound represents an important scaffold, but there is substantial room for improvement to create more robust and versatile chemical probes. The development of advanced derivatives is a critical future direction, focusing on enhancing key pharmacological properties. patsnap.comnih.gov

Optimization GoalCurrent LimitationStrategy for Derivatives
Enhanced Potency Need for lower concentrations to achieve effective inhibition.Structure-activity relationship (SAR) studies to modify core scaffolds (e.g., 3,5-diaryl-2-aminopyridines) for tighter binding. patsnap.comacs.org
Improved Selectivity Off-target effects on other kinases (e.g., ALK5) complicate data interpretation. nih.govnih.govRigidification of the scaffold and targeted modifications to exploit subtle differences in the ATP-binding pockets of different ALK isoforms. researchgate.netacs.org
Favorable Pharmacokinetics Poor metabolic stability or low bioavailability can limit in vivo applications. researchgate.netChemical modifications to improve stability and absorption, distribution, metabolism, and excretion (ADME) profiles.
CNS Penetration For studying CNS diseases like DIPG, the ability to cross the blood-brain barrier is essential. nih.govnih.govDesigning smaller molecules with reduced polar surface area and fewer hydrogen bond donors. nih.gov

The evolution from early inhibitors to compounds like M4K2009 and M4K2149, which were derived from the related LDN-214117 scaffold, demonstrates a clear path forward. nih.govnih.gov These newer compounds show improved selectivity and pharmacokinetic profiles, including brain penetrance, highlighting the potential for further optimization of this chemical class. nih.govacs.org

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological consequences of ALK2 inhibition, future research must move beyond single-endpoint assays and embrace systems-level approaches. Integrating the use of ALK2 chemical probes with multi-omics technologies will provide a comprehensive and unbiased view of their on- and off-target effects. nih.govresearchgate.net

Potential applications include:

Chemoproteomics: Using probe-based affinity pulldowns coupled with mass spectrometry to identify the complete spectrum of protein targets for this compound and its derivatives within the cell. This can confirm on-target engagement and reveal previously unknown off-targets. researchgate.net

Transcriptomics and Proteomics: Analyzing global changes in gene and protein expression following treatment with an ALK2 inhibitor. This can help to map the downstream signaling pathways regulated by ALK2 and identify biomarkers of target engagement. nih.govnih.gov

Phosphoproteomics: Specifically measuring changes in protein phosphorylation to gain a dynamic view of the signaling cascades affected by ALK2 kinase inhibition. researchgate.net

Metabolomics: Investigating how ALK2 inhibition alters cellular metabolism, which could uncover novel functions of the receptor in metabolic regulation. nih.gov

By integrating these large-scale datasets, researchers can build more complete models of ALK2 function and the cellular response to its inhibition, ultimately accelerating the validation of new therapeutic strategies and providing a deeper understanding of ALK2-mediated biology. frontiersin.org

Q & A

Q. How should interdisciplinary collaborations (e.g., chemistry, pharmacology) be structured to optimize this compound research?

  • Methodological Answer : Define roles using a milestone-driven approach (e.g., synthetic chemistry for analog design, computational modeling for target prediction). Regular cross-disciplinary reviews and shared data platforms (e.g., LabArchives) ensure alignment. Cite contributions using CRediT taxonomy in authorship statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.